molecular formula C9H7BrN2O B13660953 1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one

1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one

Cat. No.: B13660953
M. Wt: 239.07 g/mol
InChI Key: MZNBGZZHMLOLDR-UHFFFAOYSA-N
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Description

1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one typically involves the formation of the pyrrolopyridine core followed by bromination and subsequent functionalization. One common method involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions to form the pyrrolopyridine ring. Bromination is then achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrrolopyridine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and inflammatory diseases.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolo[2,3-b]pyridine: Similar core structure but different substitution pattern.

    1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a similar ring system but different nitrogen positioning.

    Pyrrolopyrazine: Contains a pyrrole and pyrazine ring fused together.

Uniqueness

1-(7-Bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethan-1-one is unique due to its specific bromination and ethanone functional group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

1-(7-bromo-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7BrN2O/c1-5(13)6-3-12-9-7(6)2-11-4-8(9)10/h2-4,12H,1H3

InChI Key

MZNBGZZHMLOLDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=C(C=NC=C12)Br

Origin of Product

United States

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